1-(3-Bromopropyl)pyrrole
Overview
Description
1-(3-Bromopropyl)pyrrole is an organic compound with the molecular formula C7H10BrN It is a brominated derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
1-(3-Bromopropyl)pyrrole can be synthesized through two main routes:
Chemical Reactions Analysis
1-(3-Bromopropyl)pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form substituted pyrrole derivatives.
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 1-(3-Propyl)pyrrole.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(3-Bromopropyl)pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)pyrrole involves its interaction with various molecular targets. In medicinal chemistry, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)pyrrole can be compared with other brominated pyrrole derivatives, such as:
1-(2-Bromopropyl)pyrrole: Similar in structure but with the bromine atom on the second carbon of the propyl chain.
1-(3-Bromophenyl)pyrrole: Contains a bromophenyl group instead of a bromopropyl group.
Properties
IUPAC Name |
1-(3-bromopropyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXPLRTYIMRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339589 | |
Record name | 1-(3-Bromopropyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100779-91-7 | |
Record name | 1-(3-Bromopropyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromopropyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-bromopropyl)pyrrole interact with the living polyisobutylene chain end, and what is the structural outcome?
A1: In the study by Storey et al. [], this compound acts as a nucleophile, effectively terminating the living carbocationic polymerization of isobutylene. The pyrrole ring, with its electron-rich nature, attacks the positively charged carbocation at the growing polyisobutylene chain end. This results in the covalent attachment of the this compound moiety to the polymer chain. Interestingly, the reaction yields a mixture of isomers where the polyisobutylene chain is attached to either the C2 or C3 position of the pyrrole ring. The researchers observed a specific isomer ratio (C2/C3) influenced by the length of the alkylene tether in the N-(ω-haloalkyl)pyrrole quenching agent [].
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